molecular formula C18H17F3N2O4S B2936058 N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1448065-22-2

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2936058
CAS No.: 1448065-22-2
M. Wt: 414.4
InChI Key: FDTCBJPJHJNSBS-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and trifluoromethoxy functional groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide apart is its combination of hydroxy and trifluoromethoxy groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-28-14-8-2-11(3-9-14)15(24)10-22-16(25)17(26)23-12-4-6-13(7-5-12)27-18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTCBJPJHJNSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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